molecular formula C11H9BrN2O2 B8400667 1-(3-bromophenyl)-5-methylpyrimidine-2,4(1H,3H)-dione

1-(3-bromophenyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8400667
M. Wt: 281.10 g/mol
InChI Key: IGYTYGKPDABBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987250B2

Procedure details

A 500 mL round bottom flask was charged with thymine (0.314 g, 2.49 mmol), 3-bromophenylboronic acid (1.00 g, 4.98 mmol), tetramethylethyldiamine (0.75 mL, 4.98 mmol), copper(II) acetate monohydrate (0.497 g, 2.49 mmol), methanol (200 mL), and H2O (50 mL). The blue reaction mixture was stirred for 48 h, concentrated and purified by CombiFlash (0 to 8% MeOH/CH2Cl2) to give desired product. LCMS-ESI+: calc'd for C11H9BrN2O2: 281.0 (M+H+); Found: 281.1 (M+H+).
Quantity
0.314 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
tetramethylethyldiamine
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.497 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].[Br:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1.CO>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.O>[Br:10][C:11]1[CH:16]=[C:15]([N:1]2[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]2=[O:3])[CH:14]=[CH:13][CH:12]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.314 g
Type
reactant
Smiles
N1C(=O)NC(=O)C(C)=C1
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)B(O)O
Name
tetramethylethyldiamine
Quantity
0.75 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
0.497 g
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The blue reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CombiFlash (0 to 8% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C(NC(C(=C1)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.